

An In-Depth Technical Guide to 4-Ethylcyclohexanol: Structure, Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **4-Ethylcyclohexanol**

Cat. No.: **B1347100**

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This guide provides a comprehensive technical overview of **4-Ethylcyclohexanol** ($C_8H_{16}O$), a cyclic alcohol with significant stereochemical considerations. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical principles, analytical characterization, synthetic methodologies, and potential applications, grounding all claims in authoritative data.

Core Chemical Identity and Stereochemistry

4-Ethylcyclohexanol is a disubstituted cyclohexane derivative featuring an ethyl group and a hydroxyl group on carbons 1 and 4. Its molecular formula is $C_8H_{16}O$, with a molecular weight of approximately 128.21 g/mol .^{[1][2]} The compound exists as two distinct geometric isomers, cis and trans, which arise from the relative orientations of the ethyl and hydroxyl substituents with respect to the plane of the cyclohexane ring.

The CAS Registry Number for the mixture of isomers is 4534-74-1.^{[1][2]}

Structural Elucidation and Isomerism

The key to understanding the properties and reactivity of **4-Ethylcyclohexanol** lies in its conformational analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can

occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).

- **trans-4-Ethylcyclohexanol:** The more stable isomer, where both the ethyl and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance.
- **cis-4-Ethylcyclohexanol:** In this isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the ethyl group compared to the hydroxyl group, the conformation where the ethyl group is equatorial and the hydroxyl group is axial is favored.

The energetic difference between these isomers dictates their relative abundance at equilibrium and influences the stereochemical outcome of synthetic procedures.

Caption: Chair conformations of cis- and trans-4-Ethylcyclohexanol.

Physicochemical Properties

The physical properties of **4-Ethylcyclohexanol** are influenced by its isomeric form. Commercially, it is often supplied as a mixture of cis and trans isomers, appearing as a colorless to light yellow liquid.^{[3][4]} The presence of the hydroxyl group allows for hydrogen bonding, though its solubility in water is limited by the hydrophobic cyclohexane ring.^[5]

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[1] [6]
Molecular Weight	128.21 g/mol	[1] [7]
CAS Number	4534-74-1 (mixture)	[1] [2]
Density	~0.889 - 0.919 g/mL at 20-25°C	[7] [8]
Boiling Point	83.5-84.5°C at 10 mmHg	[7]
Refractive Index	~1.462 at 20°C	[7] [8]
Flash Point	77.78 °C (172.00 °F)	[8]

Synthesis and Purification Protocols

A standard and reliable method for synthesizing **4-Ethylcyclohexanol** is the catalytic hydrogenation of 4-ethylphenol. This reaction reduces the aromatic ring to a cyclohexane ring while preserving the ethyl and hydroxyl groups.

Experimental Protocol: Hydrogenation of 4-Ethylphenol

This protocol describes a representative procedure for the synthesis of **4-Ethylcyclohexanol**.

Objective: To synthesize **4-Ethylcyclohexanol** via the reduction of 4-ethylphenol.

Materials:

- 4-Ethylphenol
- Rhodium on alumina ($\text{Rh}/\text{Al}_2\text{O}_3$) or Raney Nickel catalyst
- Ethanol (solvent)
- High-pressure autoclave (e.g., Parr hydrogenator)
- Hydrogen gas (H_2)
- Standard glassware for filtration and distillation

Procedure:

- Catalyst Preparation: In a high-pressure autoclave, place 4-ethylphenol and ethanol. Add the $\text{Rh}/\text{Al}_2\text{O}_3$ catalyst (typically 1-5 mol% relative to the substrate).
- Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the vessel with H_2 gas (pressure may range from 500 to 1500 psi, depending on the catalyst and desired reaction rate).
- Reaction: Heat the mixture (e.g., to 70-100°C) and stir vigorously to ensure efficient mixing and mass transfer. Monitor the reaction progress by observing the drop in hydrogen pressure.

- Work-up: Once the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.
- Purification: Filter the reaction mixture to remove the catalyst. The solvent (ethanol) can be removed using rotary evaporation. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under reduced pressure.

Causality: The choice of a heterogeneous catalyst like Rh/Al₂O₃ is crucial for its efficiency in aromatic ring reduction under manageable conditions. The high pressure of hydrogen gas provides the necessary concentration of the reducing agent at the catalyst surface. The stereochemical outcome (cis/trans ratio) can be influenced by the choice of catalyst, solvent, and reaction temperature.

Caption: General workflow for the synthesis of **4-Ethylcyclohexanol**.

Analytical Characterization

Confirming the identity and isomeric ratio of **4-Ethylcyclohexanol** requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

¹H NMR is the most powerful tool for differentiating between the cis and trans isomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the C1 proton).

- In **trans-4-Ethylcyclohexanol**: The hydroxyl group is equatorial, forcing the C1 proton into an axial position. This axial proton has large coupling constants (J-values) with the two adjacent axial protons (~10-13 Hz) and small coupling constants with the two adjacent equatorial protons (~2-5 Hz). This results in a complex multiplet, often described as a triplet of triplets.^[9] The chemical shift for this proton typically appears further downfield (e.g., ~3.5 ppm).
- In **cis-4-Ethylcyclohexanol**: The hydroxyl group is axial, placing the C1 proton in an equatorial position. This equatorial proton has small coupling constants with all four adjacent protons (~2-5 Hz). This results in a broad, poorly resolved multiplet or a narrow quintet. The chemical shift for this proton is usually upfield compared to the trans isomer (e.g., ~4.0 ppm).

This significant difference in chemical shift and splitting pattern allows for unambiguous assignment and quantification of the isomeric ratio in a mixture.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum for **4-Ethylcyclohexanol** will show characteristic absorbances:

- O-H Stretch: A strong, broad peak in the region of 3200-3600 cm^{-1} , indicative of the hydroxyl group and hydrogen bonding.
- C-H Stretch: Sharp peaks just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}), corresponding to the sp^3 hybridized C-H bonds of the cyclohexane and ethyl groups.
- C-O Stretch: A peak in the 1000-1200 cm^{-1} region.

While IR confirms the presence of the key functional groups, it is not typically used to differentiate between the cis and trans isomers.[1][2]

Applications in Research and Drug Development

While not a widely commercialized active pharmaceutical ingredient (API) itself, **4-Ethylcyclohexanol** serves as a valuable building block in organic synthesis.[12] Its utility in drug discovery lies in its role as a scaffold to introduce specific three-dimensional structures.

- Scaffold for Lipophilic Moieties: The cyclohexyl ring provides a non-polar, rigid scaffold. In drug design, such groups are often used to occupy hydrophobic pockets in target proteins, potentially enhancing binding affinity and modulating pharmacokinetic properties like membrane permeability and metabolic stability.
- Intermediate in Synthesis: The hydroxyl group is a versatile functional handle that can be readily converted into other groups (e.g., esters, ethers, halides) or used as a directing group in subsequent reactions. This allows for the elaboration of more complex molecules.[5] For instance, it can be a precursor for synthesizing substituted cyclohexanones or other functionalized cyclic compounds.
- Exploring Chemical Space: The distinct and well-defined stereochemistry of the cis and trans isomers allows for the creation of diastereomerically pure compound libraries.[13][14] Testing

such isomers against a biological target can provide critical structure-activity relationship (SAR) data, revealing the optimal three-dimensional arrangement for bioactivity. While **4-ethylcyclohexanol** itself is underutilized in pharmaceuticals, its structural motif is relevant. [15]

Safety and Handling

4-Ethylcyclohexanol is classified as a combustible liquid and can cause serious eye irritation. [2][3][16]

- **Handling:** Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[16] All sources of ignition, such as heat, sparks, and open flames, must be avoided.[3][16]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be kept separate from incompatible materials like strong oxidizing agents, acids, and bases. [17][18]
- **First Aid:** In case of eye contact, rinse cautiously with water for several minutes.[16][17] For skin contact, wash off with soap and plenty of water.[16] If inhaled, move the person to fresh air.[16][19] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[16][19]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[16][17][18]

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